An In-depth Technical Guide to 4-(Di-p-tolylamino)benzyl Alcohol: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(Di-p-tolylamino)benzyl Alcohol: Structure, Synthesis, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-(di-p-tolylamino)benzyl alcohol, a complex organic molecule with significant potential in the field of materials science. While specific experimental data for this compound is not widely available in the public domain, this document synthesizes information on its precursor, analogous chemical reactions, and the broader class of triarylamine compounds to offer a scientifically grounded perspective on its structure, synthesis, and applications.
Molecular Structure and Properties
4-(Di-p-tolylamino)benzyl alcohol is a triarylamine derivative characterized by a central nitrogen atom bonded to two para-tolyl groups and a benzyl alcohol moiety at the para position of the third phenyl ring. This structure imparts a unique combination of electronic and steric properties. The di-p-tolylamino group acts as a strong electron donor and a bulky, propeller-like structural motif, which is a common feature in materials developed for organic electronics.
Key Structural Features:
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Triarylamine Core: The nitrogen atom bonded to three aromatic rings forms the core of the molecule. This configuration is known to facilitate hole transport in organic semiconductor materials.
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Para-Tolyl Groups: The methyl groups on the tolyl substituents provide increased solubility in organic solvents and can influence the solid-state packing of the molecule.
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Benzyl Alcohol Moiety: The primary alcohol group serves as a versatile functional handle for further chemical modifications, such as esterification or etherification, allowing for the fine-tuning of the molecule's properties or its incorporation into polymeric structures.
// Central Nitrogen N [label="N", pos="0,0!"];
// Benzyl alcohol ring C1 [label="C", pos="-1.5,-0.866!"]; C2 [label="C", pos="-3,-1.732!"]; C3 [label="C", pos="-3,-3.464!"]; C4 [label="C", pos="-1.5,-4.33!"]; C5 [label="C", pos="0,-3.464!"]; C6 [label="C", pos="0,-1.732!"]; C7 [label="C", pos="-1.5,-6.062!"]; // CH2 O1 [label="O", pos="-2.5,-7.0!"]; // OH H1 [label="H", pos="-3.0,-7.8!"];
// First tolyl group C8 [label="C", pos="1.5,-0.866!"]; C9 [label="C", pos="3,-1.732!"]; C10 [label="C", pos="3,-3.464!"]; C11 [label="C", pos="1.5,-4.33!"]; C12 [label="C", pos="0,-3.464!"]; C13 [label="C", pos="0,-1.732!"]; C14 [label="C", pos="1.5,-6.062!"]; // CH3
// Second tolyl group C15 [label="C", pos="1.5,0.866!"]; C16 [label="C", pos="3,1.732!"]; C17 [label="C", pos="3,3.464!"]; C18 [label="C", pos="1.5,4.33!"]; C19 [label="C", pos="0,3.464!"]; C20 [label="C", pos="0,1.732!"]; C21 [label="C", pos="1.5,6.062!"]; // CH3
// Bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- O1; O1 -- H1;
N -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C11 -- C14;
N -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C15; C18 -- C21;
// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;
C8 -- C13; C9 -- C10; C11 -- C12;
C15 -- C20; C16 -- C17; C18 -- C19; } end_dot Caption: Chemical structure of 4-(Di-p-tolylamino)benzyl alcohol.
Predicted Physicochemical Properties
While experimental data for 4-(di-p-tolylamino)benzyl alcohol is scarce, its properties can be predicted based on its structure and comparison to its precursor, 4-(di-p-tolylamino)benzaldehyde.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not available | Public databases |
| Molecular Formula | C₂₁H₂₁NO | Structural analysis |
| Molecular Weight | 303.40 g/mol | Calculation |
| Appearance | Likely a solid at room temperature | Analogy to the aldehyde precursor |
| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and ethyl acetate; insoluble in water. | General properties of triarylamines |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | Analogy to the aldehyde precursor |
Synthesis and Characterization
The synthesis of 4-(di-p-tolylamino)benzyl alcohol can be logically approached via a two-step process starting from commercially available materials. The key intermediate is 4-(di-p-tolylamino)benzaldehyde.
Step 1: Synthesis of 4-(Di-p-tolylamino)benzaldehyde
The formylation of 4,4'-dimethyltriphenylamine is a key step to introduce the aldehyde functionality. A common and effective method for this transformation is the Vilsmeier-Haack reaction.
Experimental Protocol (Vilsmeier-Haack Reaction):
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Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.
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Formylation: To the freshly prepared Vilsmeier reagent, add 4,4'-dimethyltriphenylamine portion-wise while maintaining a low temperature.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and neutralized with a base, such as sodium hydroxide or sodium acetate solution.
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Purification: The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
Step 2: Reduction of 4-(Di-p-tolylamino)benzaldehyde to 4-(Di-p-tolylamino)benzyl Alcohol
The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. A mild and selective reducing agent such as sodium borohydride is well-suited for this purpose. A representative procedure based on the reduction of similar amino benzaldehydes is provided below.[1]
Experimental Protocol (Reduction with Sodium Borohydride):
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Dissolution: Dissolve 4-(di-p-tolylamino)benzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.
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Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The reaction is typically exothermic.
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Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting aldehyde by TLC.
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Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid solution.
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Work-up and Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
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Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(di-p-tolylamino)benzyl alcohol. Further purification can be achieved by recrystallization or column chromatography.
Characterization
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¹H NMR Spectroscopy:
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Aromatic protons would appear in the range of δ 6.8-7.5 ppm.
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A singlet corresponding to the two protons of the benzylic -CH₂-OH group would be expected around δ 4.5-4.7 ppm.
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A singlet for the six protons of the two methyl groups on the tolyl rings would be observed around δ 2.2-2.4 ppm.
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A broad singlet for the hydroxyl proton (-OH) would be present, with its chemical shift being concentration and solvent dependent.
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¹³C NMR Spectroscopy:
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Multiple signals in the aromatic region (δ 120-150 ppm).
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A signal for the benzylic carbon (-CH₂-OH) around δ 60-65 ppm.
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A signal for the methyl carbons around δ 20-22 ppm.
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FT-IR Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group.
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C-H stretching vibrations for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.
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C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
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A C-O stretching vibration in the 1000-1250 cm⁻¹ range.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be expected at m/z = 303.16.
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Potential Applications in Drug Development and Materials Science
Triarylamine derivatives are a cornerstone of modern organic electronic materials due to their excellent hole-transporting properties.[2][3][4][5][6] The core structure of 4-(di-p-tolylamino)benzyl alcohol makes it a promising candidate for similar applications.
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Hole-Transporting Materials (HTMs): The electron-rich triarylamine core is highly effective at transporting positive charge carriers (holes). This makes compounds like 4-(di-p-tolylamino)benzyl alcohol potential components in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors.[2][3][4][5][6] The benzyl alcohol functionality allows for its incorporation into a polymer backbone or for attachment to other functional moieties to create more complex HTMs with tailored properties.
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Organic Synthesis Intermediate: The hydroxyl group of 4-(di-p-tolylamino)benzyl alcohol is a versatile reactive site. It can be used to synthesize a variety of derivatives, such as esters and ethers, which may have applications as fluorescent probes, components of photosensitive materials, or as building blocks for larger, more complex molecular architectures.
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Drug Development: While the primary interest in this class of molecules is in materials science, the triarylamine scaffold can be found in some pharmacologically active compounds. The benzyl alcohol moiety provides a site for potential bioconjugation or for the attachment of pharmacophores, suggesting that derivatives of this compound could be explored in medicinal chemistry research.
Conclusion
4-(Di-p-tolylamino)benzyl alcohol is a molecule of significant interest due to its triarylamine core and versatile benzyl alcohol functionality. Although detailed experimental data for this specific compound is limited, its synthesis is feasible through established organic chemistry reactions, primarily via the reduction of its corresponding aldehyde. The structural and electronic properties of this compound make it a compelling candidate for further research, particularly in the development of novel hole-transporting materials for organic electronic devices. The presence of a reactive hydroxyl group further enhances its potential as a versatile building block in both materials science and medicinal chemistry. Further experimental investigation into the synthesis, characterization, and application of 4-(di-p-tolylamino)benzyl alcohol is warranted to fully explore its potential.
References
- Kamble, R. M. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society, 94(12), 1425-1434.
- He, M., & Li, J. (2016). Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews, 116(23), 14937-14995.
- Strobel, N., & Thelakkat, M. (2000). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Macromolecules, 33(9), 3417-3426.
- Al-Ghamdi, A. A., Al-Mokhtar, M. A., & El-Shishtawy, R. M. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.
- He, M., & Li, J. (2016). Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews, 116(23), 14937-14995.
- Archer, S., & Rosi, D. (1968). U.S. Patent No. 3,379,620. Washington, DC: U.S.
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